

Itraconazole's Multifaceted Molecular Targets in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Itrazole*

Cat. No.: B7821460

[Get Quote](#)

An In-depth Analysis for Researchers and Drug Development Professionals

Itraconazole, a triazole antifungal agent, has garnered significant attention in the oncology field for its potent anti-cancer activities. Beyond its established role in inhibiting fungal lanosterol 14 α -demethylase, itraconazole engages with multiple molecular targets within cancer cells and the tumor microenvironment, leading to the disruption of key oncogenic signaling pathways. This technical guide provides a comprehensive overview of itraconazole's molecular targets in oncology, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades it modulates.

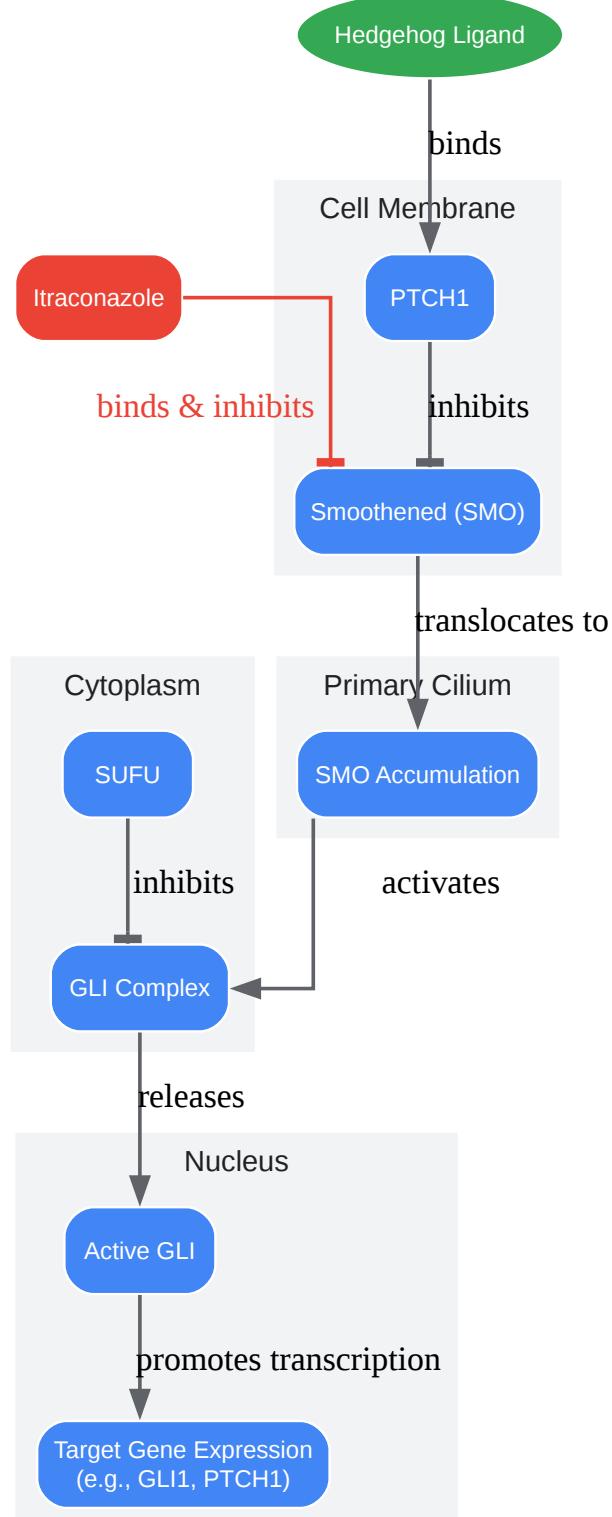
Key Molecular Targets and Mechanisms of Action

Itraconazole's anti-cancer effects are primarily attributed to its ability to interfere with three critical cellular processes: Hedgehog signaling, mTOR signaling, and angiogenesis, often linked through its impact on intracellular cholesterol trafficking.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is aberrantly activated in various cancers, including basal cell carcinoma, medulloblastoma, and certain types of lung and pancreatic cancers.[\[4\]](#)[\[5\]](#)[\[6\]](#) Itraconazole has been identified as a potent antagonist of the Hh pathway.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Mechanism: Itraconazole acts on the essential Hh pathway component Smoothened (SMO), a seven-transmembrane protein.[\[7\]](#)[\[8\]](#)[\[10\]](#) Unlike other SMO antagonists like cyclopamine, itraconazole appears to bind to a distinct site on SMO.[\[7\]](#)[\[11\]](#) This interaction prevents the ciliary accumulation of SMO that is normally induced by Hedgehog ligand stimulation, thereby blocking downstream signal transduction and the activation of Gli transcription factors.[\[7\]](#)[\[8\]](#) The inhibition of Gli1 and Gli2, the primary transcriptional effectors of the pathway, leads to decreased expression of Hh target genes involved in cell proliferation and survival, such as GLI1 and PTCH1.[\[11\]](#)[\[12\]](#)


Experimental Evidence: Studies have shown that itraconazole can suppress Hh pathway activity in various cancer models. For instance, in a mouse allograft model of medulloblastoma, systemically administered itraconazole suppressed Hh pathway activity and tumor growth at serum levels comparable to those in patients undergoing antifungal therapy.[\[7\]](#)

Quantitative Data Summary: Itraconazole's Efficacy Against the Hedgehog Pathway

Cell Line/Model	Assay	IC50 / Effect	Reference
Shh-Light2 (reporter cell line)	Gli-luciferase reporter assay	~800 nM	[13]
Ptch-/- cells	β -galactosidase expression	Inhibition at ~900 nM	[7]
Medulloblastoma allografts (mouse model)	Gli1 mRNA levels	Significant decrease with 100 mg/kg itraconazole b.i.d.	[7]
Basal Cell Carcinoma (patient-derived xenografts)	Tumor growth	Reduced growth and GLI1 mRNA expression	[14]
Melanoma Cells (A375, A2058)	Western Blot	Down-regulation of Gli-1 and Gli-2	[15]
Gastric Cancer Cells (SGC-7901)	CCK-8 Assay	IC50 of 24.83 μ M	[16] [17]

Signaling Pathway Diagram: Itraconazole's Inhibition of the Hedgehog Pathway

Itraconazole's Inhibition of the Hedgehog Pathway

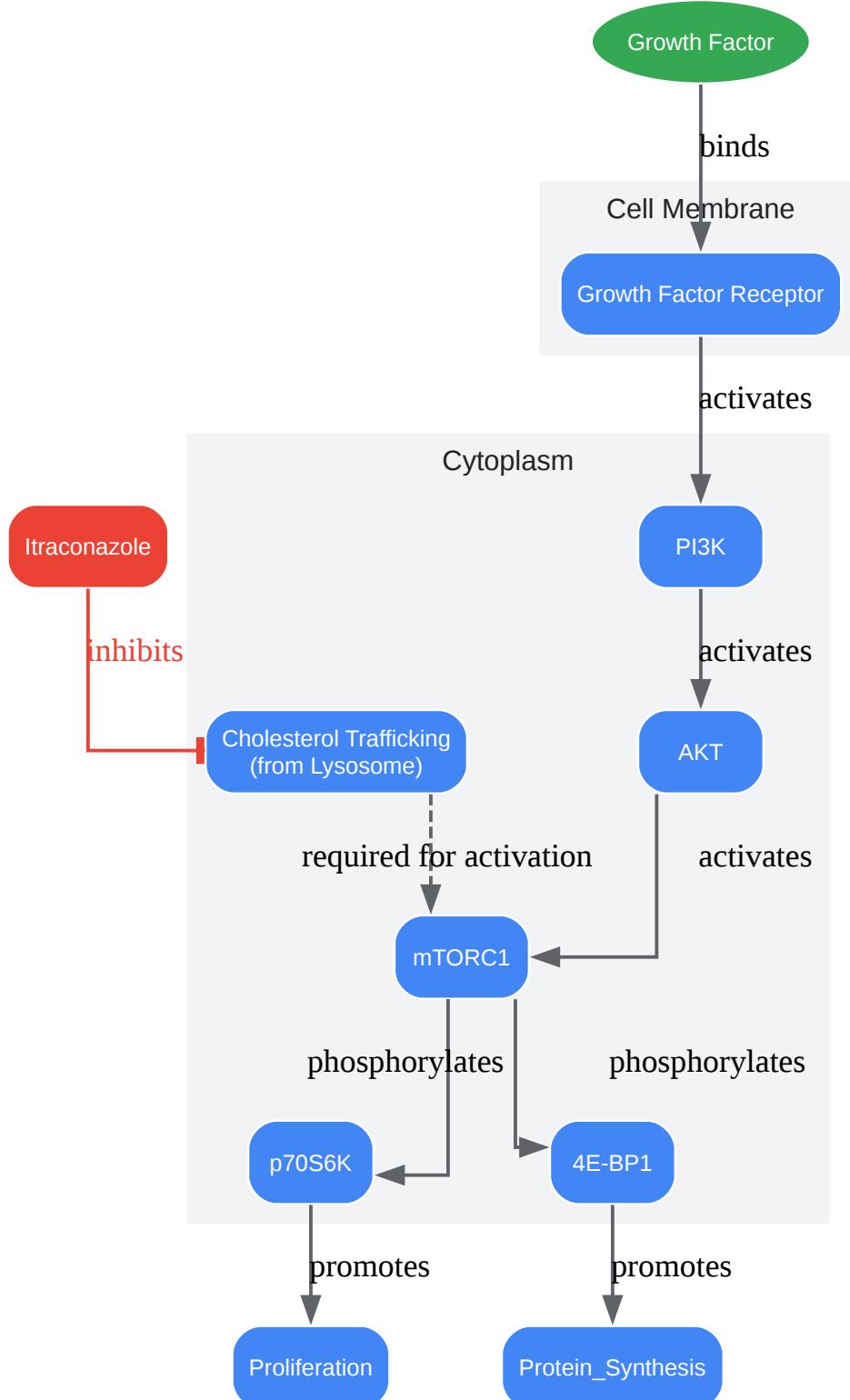
[Click to download full resolution via product page](#)

Caption: Itraconazole inhibits the Hedgehog pathway by binding to SMO, preventing its ciliary accumulation and subsequent activation of GLI transcription factors.

mTOR Signaling Pathway Inhibition

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers. Itraconazole has been shown to inhibit mTOR signaling in various cancer cell types, including endothelial cells, glioblastoma, and endometrial cancer.[\[1\]](#)[\[2\]](#)[\[18\]](#)

Mechanism: Itraconazole's inhibition of mTOR signaling is often linked to its effects on intracellular cholesterol trafficking.[\[18\]](#)[\[19\]](#)[\[20\]](#) The drug can interfere with the transport of cholesterol from late endosomes and lysosomes to the plasma membrane.[\[19\]](#)[\[21\]](#) This disruption of cholesterol homeostasis can lead to the inhibition of mTORC1 activity.[\[22\]](#) One proposed mechanism involves itraconazole binding to the mitochondrial protein voltage-dependent anion channel 1 (VDAC1), which interferes with mitochondrial ATP production, leading to the activation of the AMP-activated protein kinase (AMPK) pathway and subsequent inhibition of mTOR activity.[\[1\]](#) In endothelial cells, itraconazole was found to downregulate the kinase activity of mTORC1.[\[22\]](#)


Experimental Evidence: In human umbilical vein endothelial cells (HUVECs), itraconazole inhibits mTOR signaling, which is crucial for their proliferation and for angiogenesis.[\[1\]](#) In glioblastoma cells, itraconazole-induced inhibition of AKT-mTOR signaling leads to autophagy and subsequent inhibition of cell proliferation.[\[4\]](#)[\[19\]](#)

Quantitative Data Summary: Itraconazole's Efficacy Against the mTOR Pathway

Cell Line	Assay	Effect	Reference
HUVECs	Western Blot (p-S6K, p-4E-BP1)	Potent inhibition of mTORC1 activity	[22]
Glioblastoma Cells (U87, C6)	Western Blot (p-AKT, p-mTOR)	Dose-dependent inhibition	[4]
Endometrial Cancer Cells (AN3-CA, HEC-1A)	Western Blot (p-mTOR, p-p70S6K, p-AKT)	Reduced phosphorylation	[23]
Melanoma Cells (SK-MEL-28, A375)	Western Blot (p-S6K, p-4E-BP1, p-AKT-Ser473)	Down-regulated phosphorylation	[15]

Signaling Pathway Diagram: Itraconazole's Inhibition of the mTOR Pathway

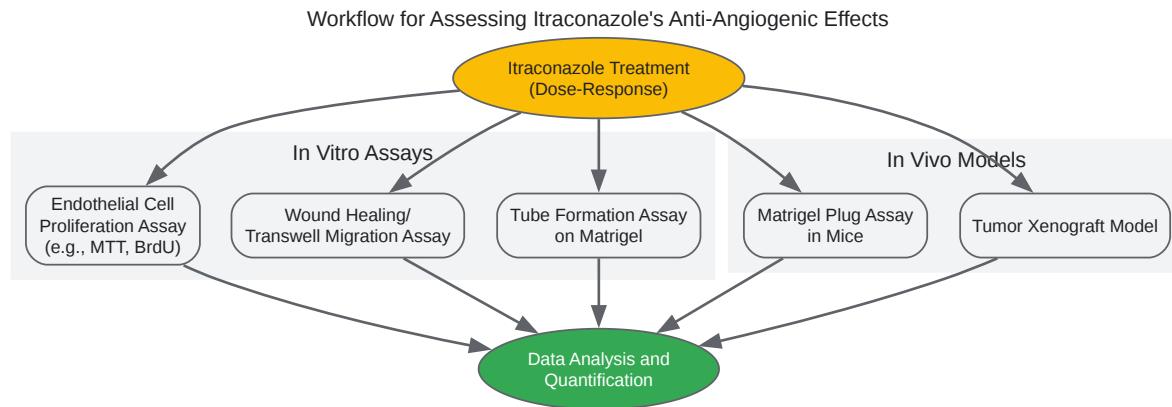
Itraconazole's Inhibition of the mTOR Pathway

[Click to download full resolution via product page](#)

Caption: Itraconazole inhibits the mTOR pathway, in part by disrupting cholesterol trafficking, which is essential for mTORC1 activation.

Anti-Angiogenesis

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with essential nutrients and oxygen. Itraconazole is a potent inhibitor of angiogenesis.[\[4\]](#)[\[24\]](#)[\[25\]](#)


Mechanism: Itraconazole's anti-angiogenic effects are multifactorial. It directly inhibits endothelial cell proliferation, migration, and tube formation.[\[14\]](#)[\[24\]](#) A key mechanism is the inhibition of vascular endothelial growth factor (VEGF) signaling.[\[14\]](#)[\[24\]](#) Itraconazole can prevent the proper glycosylation of VEGF receptor 2 (VEGFR2), leading to the accumulation of immature N-glycans on the receptor.[\[1\]](#) This impairs VEGFR2 autophosphorylation and downstream signaling.[\[1\]](#) Additionally, the inhibition of the mTOR pathway in endothelial cells contributes significantly to its anti-angiogenic properties.[\[22\]](#)

Experimental Evidence: In a screen of FDA-approved drugs, itraconazole was identified as a potent inhibitor of endothelial cell proliferation with an IC₅₀ of 0.16 μM.[\[4\]](#) In vivo studies using non-small cell lung cancer xenografts showed that itraconazole treatment reduced tumor growth and tumor vascular area.[\[24\]](#)[\[25\]](#)

Quantitative Data Summary: Itraconazole's Anti-Angiogenic Efficacy

Cell/Model	Assay	IC ₅₀ / Effect	Reference
HUVECs	Proliferation Assay	0.16 μM	[4]
Non-Small Cell Lung Cancer Xenografts	Tumor Growth	67.5% decrease in new blood vessel formation	[4]
Non-Small Cell Lung Cancer Xenografts	Tumor Growth	72% and 79% reduction in two primary xenograft models	[24]

Workflow Diagram: Experimental Assessment of Anti-Angiogenesis

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow to evaluate the anti-angiogenic properties of itraconazole, encompassing both in vitro and in vivo assays.

Experimental Protocols

Hedgehog Signaling Inhibition Assay (Gli-Luciferase Reporter Assay)

Objective: To quantify the inhibitory effect of itraconazole on the Hedgehog signaling pathway.

Materials:

- Shh-Light2 cells (stably expressing a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter).
- Conditioned medium containing Sonic hedgehog N-terminal signaling domain (Shh-N).
- Itraconazole stock solution (in DMSO).
- 96-well white, clear-bottom plates.
- Dual-Glo Luciferase Assay System (Promega).

- Luminometer.

Procedure:

- Seed Shh-Light2 cells in a 96-well plate at a density of 2.5×10^4 cells/well and allow them to attach overnight.
- The following day, replace the medium with low-serum medium (e.g., 0.5% FBS in DMEM).
- Prepare serial dilutions of itraconazole in low-serum medium.
- Add the itraconazole dilutions to the cells, followed by the addition of Shh-N conditioned medium to stimulate the pathway. Include vehicle control (DMSO) wells.
- Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
- After incubation, measure firefly and Renilla luciferase activities using the Dual-Glo Luciferase Assay System according to the manufacturer's instructions.
- Normalize the firefly luciferase signal to the Renilla luciferase signal to account for differences in cell viability and transfection efficiency.
- Plot the normalized luciferase activity against the itraconazole concentration to determine the IC₅₀ value.

mTOR Signaling Inhibition Assay (Western Blotting)

Objective: To assess the effect of itraconazole on the phosphorylation status of key mTOR pathway proteins.

Materials:

- Cancer cell line of interest (e.g., HUVECs, glioblastoma cells).
- Itraconazole stock solution (in DMSO).
- Complete cell culture medium.
- 6-well plates.

- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- BCA Protein Assay Kit.
- SDS-PAGE gels and electrophoresis apparatus.
- Western blotting apparatus.
- PVDF membranes.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies: anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-AKT (Ser473), anti-AKT, anti-β-actin (loading control).
- HRP-conjugated secondary antibodies.
- Enhanced chemiluminescence (ECL) substrate.
- Imaging system.

Procedure:

- Seed cells in 6-well plates and allow them to adhere.
- Treat the cells with various concentrations of itraconazole or vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.

- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
- Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Conclusion

Itraconazole presents a compelling case for drug repurposing in oncology, with a unique polypharmacological profile that targets multiple, interconnected oncogenic pathways. Its ability to simultaneously inhibit Hedgehog and mTOR signaling, coupled with its potent anti-angiogenic effects, underscores its potential as a versatile anti-cancer agent. The detailed molecular mechanisms and quantitative data presented in this guide provide a solid foundation for further preclinical and clinical investigation into the therapeutic applications of itraconazole in a variety of malignancies. Future research should continue to elucidate the intricate details of its interactions with its molecular targets and explore rational combination strategies to maximize its clinical benefit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Repurposing itraconazole as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Repurposing Drugs in Oncology (ReDO)—itraconazole as an anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]
- 6. Repurposed itraconazole for use in the treatment of malignancies as a promising therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Itraconazole, a commonly used antifungal that inhibits Hedgehog pathway activity and cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "Hedgehog pathway": a potential target of itraconazole in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. *Frontiers* | Itraconazole promotes melanoma cells apoptosis via inhibiting hedgehog signaling pathway-mediated autophagy [frontiersin.org]
- 11. Itraconazole and arsenic trioxide inhibit hedgehog pathway activation and tumor growth associated with acquired resistance to smoothened antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reya-lab.org [reya-lab.org]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Itraconazole exerts its anti-melanoma effect by suppressing Hedgehog, Wnt, and PI3K/mTOR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Itraconazole inhibits the proliferation of gastric cancer cells in vitro and improves patient survival - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Itraconazole Inhibits AKT/mTOR Signaling and Proliferation in Endometrial Cancer Cells | *Anticancer Research* [ar.iiarjournals.org]
- 19. Itraconazole suppresses the growth of glioblastoma through induction of autophagy: involvement of abnormal cholesterol trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Itraconazole Inhibits Intracellular Cholesterol Trafficking and Decreases Phosphatidylserine Level in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antifungal drug itraconazole targets VDAC1 to modulate the AMPK/mTOR signaling axis in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ar.iiarjournals.org [ar.iiarjournals.org]

- 24. Repurposing itraconazole for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Itraconazole inhibits angiogenesis and tumor growth in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Itraconazole's Multifaceted Molecular Targets in Oncology: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7821460#itraconazole-molecular-targets-in-oncology>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com